An In-Depth Technical Guide to the Chemical Structure of Caryophyllene Formate
An In-Depth Technical Guide to the Chemical Structure of Caryophyllene Formate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Caryophyllene formate, a sesquiterpenoid ester, is a molecule of interest primarily in the fragrance industry for its unique woody, spicy, and amber scent profile.[1][2][3] However, as a derivative of β-caryophyllene, a widely studied natural product with known pharmacological activities, caryophyllene formate presents a compelling case for further investigation by researchers and drug development professionals. This technical guide provides a comprehensive examination of the chemical structure of caryophyllene formate, including its detailed stereochemistry, and outlines methodologies for its synthesis and analysis. While direct pharmacological data on caryophyllene formate is limited, this guide explores the known biological activities of its parent compound, β-caryophyllene, to provide a basis for future research into the therapeutic potential of this intriguing molecule.
Introduction to Caryophyllene Formate
Caryophyllene formate, systematically named (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate, is a derivative of the naturally occurring bicyclic sesquiterpene, β-caryophyllene.[3][4] It is characterized by the addition of a formate ester group to the caryophyllane skeleton. This structural modification significantly alters the molecule's volatility and olfactory properties, making it a valuable ingredient in perfumery.[5] Beyond its aromatic characteristics, the structural relationship of caryophyllene formate to β-caryophyllene, a known agonist of the cannabinoid receptor 2 (CB2), suggests that it may possess untapped pharmacological potential.[6] This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the properties and applications of caryophyllene formate.
Chemical Structure and Stereochemistry
The chemical structure of caryophyllene formate is complex, featuring a tricyclic system with multiple stereocenters. A thorough understanding of its three-dimensional arrangement is crucial for elucidating its structure-activity relationships.
Core Tricyclic Skeleton
The foundational structure of caryophyllene formate is the caryophyllane skeleton, a tricyclic system comprised of fused cyclobutane, cycloheptane, and cyclopentane rings. This rigid framework is a result of the intramolecular cyclization of its precursor, farnesyl pyrophosphate.
IUPAC Nomenclature and Key Identifiers
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IUPAC Name: (4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl) formate[3]
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CAS Number: 58096-46-1[5]
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Molecular Formula: C₁₆H₂₆O₂[7]
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Molecular Weight: 250.38 g/mol [7]
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SMILES String: CC1(CC2C1CCC3(CCCC2(C3)OC=O)C)C[4]
Stereochemistry
The stereochemistry of caryophyllene formate is inherited from its precursor, (-)-β-caryophyllene. The key stereocenters are located at the bridgehead carbons and the carbon bearing the formate group. The precise spatial arrangement of these centers is critical for its interaction with biological targets.
A diagram illustrating the stereochemical relationship and biosynthetic origin is presented below.
Caption: Biosynthetic pathway and key stereochemical features of Caryophyllene Formate.
Physicochemical Properties
A summary of the key physicochemical properties of caryophyllene formate is provided in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [5] |
| Molecular Weight | 250.38 g/mol | [7] |
| Density | 1.03 g/cm³ | [7] |
| Boiling Point | 305.3 °C at 760 mmHg | [7] |
| Flash Point | 124.7 °C | [7] |
| Refractive Index | 1.507 | [7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [2] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of caryophyllene formate is expected to be complex due to the numerous overlapping signals from the aliphatic tricycle. Key diagnostic signals would include:
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Formate Proton: A singlet around δ 8.0-8.2 ppm, characteristic of the proton attached to the carbonyl carbon of the formate group.
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Methyl Groups: Several singlets in the upfield region (δ 0.8-1.2 ppm) corresponding to the three methyl groups of the caryophyllane skeleton.
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Aliphatic Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm, corresponding to the methylene and methine protons of the tricyclic system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further confirmation of the structure:
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Carbonyl Carbon: A signal in the downfield region (δ 160-165 ppm) corresponding to the carbonyl carbon of the formate group.
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Oxygenated Carbon: A signal around δ 80-90 ppm for the carbon atom attached to the formate oxygen.
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Methyl Carbons: Signals in the upfield region (δ 15-30 ppm).
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Aliphatic Carbons: A series of signals in the δ 20-60 ppm range.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) of caryophyllene formate would likely show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would be expected to involve the loss of the formate group (HCOO•, 45 Da) leading to a prominent fragment ion at m/z 205. Further fragmentation of the caryophyllane skeleton would produce a complex pattern of smaller ions.
Synthesis and Biosynthesis
Chemical Synthesis
A plausible synthetic route to caryophyllene formate involves a two-step process starting from the readily available natural product, β-caryophyllene.
Step 1: Hydration of β-Caryophyllene to Caryophyllene Alcohol
The exocyclic double bond of β-caryophyllene can be selectively hydrated to yield caryophyllene alcohol. This can be achieved through various methods, including oxymercuration-demercuration or hydroboration-oxidation.
Step 2: Formylation of Caryophyllene Alcohol
The resulting tertiary alcohol, caryophyllene alcohol, can then be formylated to produce caryophyllene formate. A common and effective method for the formylation of alcohols is the use of formic acid, often with a catalyst or activating agent.
Experimental Protocol: Formylation of a Tertiary Alcohol (General Procedure)
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To a solution of the tertiary alcohol (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether), add an excess of formic acid (2-5 equivalents).
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If required, add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid resin).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure formate ester.
Caption: A plausible synthetic pathway for Caryophyllene Formate from β-Caryophyllene.
Biosynthesis
Caryophyllene formate has been reported to occur naturally in Zingiber mioga (myoga ginger).[4] The biosynthesis of sesquiterpenoids like caryophyllene formate begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase to form the β-caryophyllene skeleton. Subsequent enzymatic modifications, including hydration to caryophyllene alcohol and then formylation, would lead to the final product. The specific enzymes responsible for these latter steps in Zingiber mioga have yet to be fully characterized.
Analytical Methodologies
The analysis of caryophyllene formate in complex matrices such as essential oils or reaction mixtures typically relies on chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile compounds like caryophyllene formate.
Recommended GC-MS Protocol Outline:
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Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate).
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended.
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Injector: Use a split/splitless injector at a temperature of approximately 250 °C.
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Oven Temperature Program: A temperature gradient is necessary to separate components with different boiling points. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 280 °C, and hold for 5-10 minutes.
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Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
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Identification: Identify caryophyllene formate by its retention time and comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.
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Quantification: Use an internal standard method for accurate quantification.
Pharmacological Potential: An Extrapolation from β-Caryophyllene
While there is a paucity of pharmacological data specifically for caryophyllene formate, the well-documented biological activities of its parent compound, β-caryophyllene, provide a strong rationale for its investigation as a potential therapeutic agent.
β-Caryophyllene is a known selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor implicated in inflammation, pain, atherosclerosis, and osteoporosis.[6] The activation of CB2 receptors is generally not associated with the psychotropic effects mediated by CB1 receptors, making CB2 an attractive therapeutic target.
The known biological activities of β-caryophyllene include:
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Anti-inflammatory: Through its interaction with CB2 receptors, β-caryophyllene has been shown to reduce inflammation in various preclinical models.[6]
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Analgesic: It has demonstrated pain-relieving effects, particularly in models of neuropathic and inflammatory pain.[6]
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Anxiolytic and Antidepressant-like effects: Studies have suggested its potential in modulating mood and anxiety.
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Anticancer: β-Caryophyllene has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[6][8]
The formate ester functional group in caryophyllene formate may alter its pharmacokinetic and pharmacodynamic properties compared to β-caryophyllene. For instance, the ester group could be hydrolyzed in vivo to release caryophyllene alcohol, which may have its own biological activity or be further metabolized. Alternatively, the intact ester may have a different receptor binding profile or bioavailability. These possibilities underscore the need for direct pharmacological evaluation of caryophyllene formate.
Conclusion and Future Directions
Caryophyllene formate is a structurally complex sesquiterpenoid ester with established use in the fragrance industry. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and methodologies for its synthesis and analysis. While direct experimental data for some of its properties, particularly spectroscopic and pharmacological data, are limited, this guide has offered predicted values and extrapolated potential activities based on its structural relationship to β-caryophyllene.
For researchers and drug development professionals, caryophyllene formate represents an intriguing molecule for further investigation. Future research should focus on:
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Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for caryophyllene formate.
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Pharmacological Screening: Evaluating the biological activity of caryophyllene formate, particularly its interaction with cannabinoid receptors and its potential anti-inflammatory, analgesic, and anticancer properties.
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Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of caryophyllene formate to understand its behavior in biological systems.
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Optimization of Synthesis: Developing and validating a high-yielding and scalable synthetic route to caryophyllene formate to facilitate further research.
By addressing these research gaps, the scientific community can unlock the full potential of caryophyllene formate beyond its current applications in perfumery and explore its promise as a novel therapeutic agent.
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